![molecular formula C6H6N4 B097808 1H-1,2,3-benzotriazol-4-amine CAS No. 18076-61-4](/img/structure/B97808.png)
1H-1,2,3-benzotriazol-4-amine
Overview
Description
1H-1,2,3-benzotriazol-4-amine is a chemical compound with the CAS Number: 18076-61-4 . It has a molecular weight of 134.14 . It is usually available in powder form .
Molecular Structure Analysis
The molecular formula of 1H-1,2,3-benzotriazol-4-amine is C6H6N4 . The InChI representation of the molecule is InChI=1S/C6H6N4/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2,(H,8,9,10) . The Canonical SMILES representation is C1=CC2=NNN=C2C(=C1)N .Physical And Chemical Properties Analysis
1H-1,2,3-benzotriazol-4-amine has a molecular weight of 134.14 g/mol . It has a topological polar surface area of 67.6 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 134.059246208 g/mol . The compound has a melting point of 148-149 .Scientific Research Applications
Medicine: Antiproliferative Agents
1H-1,2,3-benzotriazol-4-amine: has been studied for its potential use in medicine, particularly as an antiproliferative agent . Compounds derived from this chemical have shown promising results in inhibiting the growth of certain cancer cell lines, making it a valuable compound for further research in cancer treatment.
Agriculture: Plant Growth Regulators
In the agricultural sector, derivatives of 1H-1,2,3-benzotriazol-4-amine are utilized in the synthesis of plant growth regulators . These substances can influence the growth and development of plants, which is crucial for improving crop yields and quality.
Material Science: Polymer Synthesis
The compound plays a role in material science, especially in the synthesis of polymers . Its structural properties can contribute to the development of new materials with specific characteristics, such as increased durability or enhanced flexibility.
Environmental Science: Corrosion Inhibitors
Research has indicated that 1H-1,2,3-benzotriazol-4-amine and its derivatives can act as corrosion inhibitors, which are important for protecting metals and alloys in various environmental conditions . This application is vital for extending the lifespan of structures and reducing maintenance costs.
Analytical Chemistry: Chromatography
In analytical chemistry, 1H-1,2,3-benzotriazol-4-amine can be used in chromatography as a standard or a derivative for the detection and quantification of various substances . Its stability and reactivity make it suitable for use in complex analytical procedures.
Biochemistry: Enzyme Inhibition
This compound is also explored in biochemistry for its potential as an enzyme inhibitor . By affecting enzyme activity, it can be used to study biochemical pathways and may lead to the development of new therapeutic drugs.
Pharmacology: Drug Discovery
In pharmacology, 1H-1,2,3-benzotriazol-4-amine is a key intermediate in the synthesis of various drugs . Its incorporation into drug design can lead to the creation of novel medications with improved efficacy and reduced side effects.
Industrial Applications: Synthesis of High-Energy Substances
Industrially, 1H-1,2,3-benzotriazol-4-amine is involved in the synthesis of high-energy substances . These substances are essential in various applications, including as propellants and explosives, where controlled energy release is required.
Safety And Hazards
properties
IUPAC Name |
2H-benzotriazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWPBMJZDNXTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171011 | |
Record name | 1H-Benzotriazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,3-benzotriazol-4-amine | |
CAS RN |
18076-61-4 | |
Record name | 1H-Benzotriazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18076-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazol-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018076614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-benzotriazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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